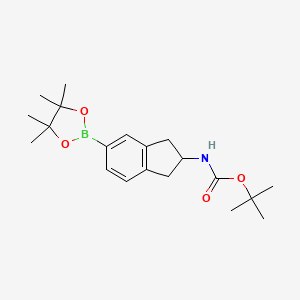

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl)carbamate

Description

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl)carbamate is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl compounds. Its molecular formula is C20H30BNO4, with a molecular weight of 359.28 g/mol (). The structure features a dihydroindenyl core substituted with a pinacol boronate ester and a tert-butyl carbamate group. This compound is critical in medicinal chemistry for constructing complex scaffolds, such as kinase inhibitors and protease modulators. Key suppliers include AK Scientific (CAS 764664-94-0, 95% purity) and Combi-Blocks (), with synthesis typically involving palladium-catalyzed borylation ().

Properties

IUPAC Name |

tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30BNO4/c1-18(2,3)24-17(23)22-16-11-13-8-9-15(10-14(13)12-16)21-25-19(4,5)20(6,7)26-21/h8-10,16H,11-12H2,1-7H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMVOVMGZAZWBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC(C3)NC(=O)OC(C)(C)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl)carbamate typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding amine derivative.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with various halides or pseudohalides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are often used in Suzuki-Miyaura reactions.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Amine derivatives.

Substitution: Coupling products with various organic halides or pseudohalides.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

Biology: It can be employed in the study of enzyme inhibitors and as a tool in biochemical assays.

Industry: It is utilized in the production of advanced materials and in catalysis.

Mechanism of Action

The mechanism by which tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which allows it to modulate biological processes and chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings

Structural Influence on Reactivity :

- The dihydroindenyl core in the target compound enables planar geometry for efficient cross-coupling, whereas isoindoline () and pyridine () derivatives exhibit distinct electronic profiles. For example, the pyridine derivative’s electron-deficient ring accelerates coupling rates in meta-borylation reactions .

- Benzyl carbamate (SH-7211, ) introduces steric bulk, reducing reaction yields compared to tert-butyl analogs (e.g., 22% yield in a naphthalene borylation vs. 30–50% for tert-butyl derivatives; ).

Synthetic Methodologies :

- Pd(dppf)Cl2 and KOAc are common catalysts for borylation (). The target compound’s synthesis parallels that of tert-butyl naphthalen-2-ylcarbamate (S13, ), with yields dependent on steric hindrance.

- Imidazole derivatives () require milder conditions due to their heteroaromatic stability, while isoindoline analogs () often necessitate higher temperatures for complete conversion.

Applications in Drug Discovery :

- The target compound’s dihydroindenyl scaffold is pivotal in tricyclic topoisomerase inhibitors (), whereas imidazole-based boronic esters () are favored for protease inhibitors (e.g., bortezomib analogs).

- Pyridinyl boronate esters () are utilized in PET tracer synthesis due to their rapid coupling kinetics.

Physicochemical Properties :

- 1H NMR shifts vary significantly: The target compound’s dihydroindenyl protons resonate at δ 2.30–1.91 ppm (cf. δ 2.75 ppm in bromo analog, ), while trifluoromethyl-substituted analogs () show deshielded aromatic protons (δ 7.35 ppm).

- Purity and Pricing : The target compound is priced competitively (e.g., ¥137.00/g for pyridinyl analog vs. ¥823.00/g for niche derivatives; ).

Biological Activity

Introduction

Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Properties

The molecular formula of this compound is with a molecular weight of 344.22 g/mol. The compound features a tert-butyl group and a dioxaborolane moiety which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H25BN2O4 |

| Molecular Weight | 344.22 g/mol |

| CAS Number | 877399-74-1 |

| IUPAC Name | This compound |

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies indicate that it may inhibit enzymes related to cancer cell proliferation.

- Antioxidant Activity : The presence of the dioxaborolane group suggests potential antioxidant properties. This could be beneficial in reducing oxidative stress in cells.

- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective effects by modulating neurotransmitter levels and protecting against neuronal damage.

Therapeutic Applications

The compound is being explored for various therapeutic applications:

- Cancer Therapy : Preliminary studies suggest that this compound may have anti-cancer properties by inducing apoptosis in tumor cells and inhibiting tumor growth.

- Neurodegenerative Diseases : Its neuroprotective effects position it as a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.

- Cardiovascular Health : Some studies have indicated potential benefits in cardiovascular health through its antioxidant mechanisms.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Anti-Cancer Activity

In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.

Study 2: Neuroprotective Effects

A study assessing the neuroprotective effects in animal models showed that the compound reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease.

Study 3: Antioxidant Properties

Research highlighted the compound's ability to scavenge free radicals effectively and reduce oxidative stress markers in cellular models.

Table 2: Summary of Research Findings

| Study | Findings | Implications |

|---|---|---|

| Anti-Cancer Activity | Inhibition of cancer cell growth | Potential for cancer treatment |

| Neuroprotective Effects | Reduced neuroinflammation; improved cognition | Possible treatment for neurodegeneration |

| Antioxidant Properties | Effective scavenging of free radicals | May protect against oxidative damage |

The biological activity of this compound presents promising avenues for therapeutic development. Its mechanisms of action suggest potential applications in oncology and neuroprotection. Continued research is essential to fully elucidate its efficacy and safety profiles for clinical use.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.